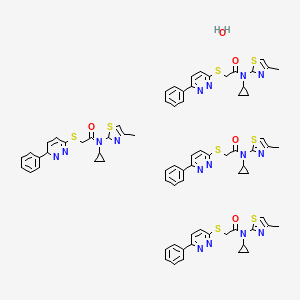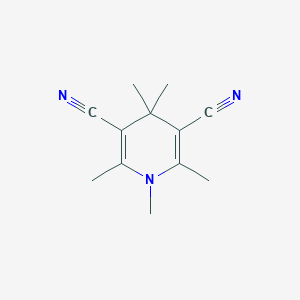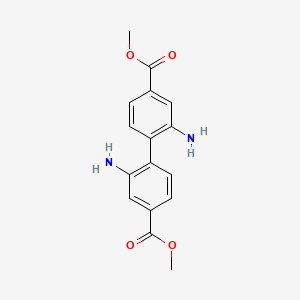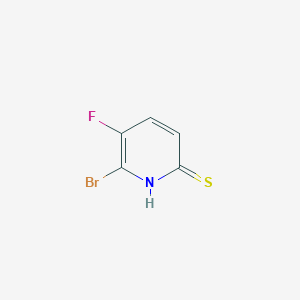
N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide;hydrate is a complex organic compound that features a unique combination of functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide;hydrate typically involves multi-step organic reactions. The starting materials might include cyclopropylamine, 4-methyl-1,3-thiazole, and 6-phenylpyridazine. The synthesis could involve:
- Formation of the thiazole ring through cyclization reactions.
- Coupling of the thiazole derivative with cyclopropylamine.
- Introduction of the pyridazine moiety through nucleophilic substitution or palladium-catalyzed coupling reactions.
- Final steps might involve purification and crystallization to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of continuous flow reactors for efficient heat and mass transfer.
- Implementation of green chemistry principles to minimize waste and environmental impact.
- Scale-up of reaction conditions to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide;hydrate can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be investigated for its potential as a pharmaceutical agent. Its interactions with biological targets could be studied to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, the compound might be explored for its potential to treat various diseases. Its efficacy and safety would need to be evaluated through preclinical and clinical studies.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its properties might make it suitable for specific industrial applications.
作用機序
The mechanism of action of N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide;hydrate would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with receptors: Modulating the activity of receptors on cell surfaces.
Pathway modulation: Affecting signaling pathways within cells to alter cellular responses.
類似化合物との比較
Similar Compounds
Similar compounds might include other thiazole, pyridazine, or sulfanylacetamide derivatives. Examples could be:
- N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide.
- N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide.
Uniqueness
The uniqueness of N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide;hydrate lies in its specific combination of functional groups and structural features. This might confer unique chemical reactivity, biological activity, or physical properties compared to similar compounds.
特性
分子式 |
C76H74N16O5S8 |
|---|---|
分子量 |
1548.0 g/mol |
IUPAC名 |
N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide;hydrate |
InChI |
InChI=1S/4C19H18N4OS2.H2O/c4*1-13-11-26-19(20-13)23(15-7-8-15)18(24)12-25-17-10-9-16(21-22-17)14-5-3-2-4-6-14;/h4*2-6,9-11,15H,7-8,12H2,1H3;1H2 |
InChIキー |
XKOXVOXECQNISG-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4.CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4.CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4.CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-1-((3aR,5R,6S,6aR)-6-(Benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl methanesulfonate](/img/structure/B14018119.png)
![3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-YL)oxy)benzonitrile](/img/structure/B14018127.png)

![3',4'-Difluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14018146.png)
![4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14018154.png)


![2-Phenyl-3-oxaspiro[4.5]decan-4-one](/img/structure/B14018182.png)

![4-Chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14018195.png)




